2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride

説明

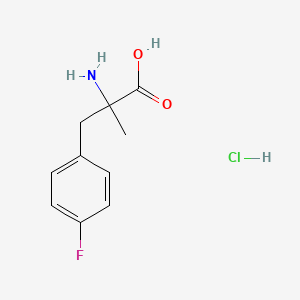

2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H13ClFNO2 and its molecular weight is 233.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological processes. Phenylalanine is known to influence the secretion of anabolic hormones and supply fuel during exercise .

Mode of Action

Phenylalanine is a precursor to several neurotransmitters and can influence mental performance during stress-related tasks .

Biochemical Pathways

Phenylalanine, from which this compound is derived, is involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine . These neurotransmitters play a crucial role in mood regulation, alertness, and the body’s stress response.

Result of Action

As a derivative of phenylalanine, it may influence the body’s production of certain neurotransmitters, potentially affecting mood and cognitive function .

生物活性

2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride, often abbreviated as AFM , is a compound of significant interest in medicinal chemistry and pharmacology. Its structural characteristics suggest potential interactions with various biological systems, particularly in the context of amino acid transport and metabolic pathways. This article reviews the biological activity of AFM, highlighting its mechanisms, applications, and relevant research findings.

AFM functions primarily as a substrate for specific amino acid transporters. Research indicates that it interacts with the L-type amino acid transporter (LAT1), which is crucial for the uptake of large neutral amino acids in various tissues, including tumors.

Transport Mechanism

- AFM is actively transported across cell membranes via LAT1.

- It exhibits differential uptake in tumor versus normal tissues, which can be exploited for targeted drug delivery and imaging applications.

In Vitro Studies

In vitro studies have demonstrated that AFM has a high affinity for LAT1, leading to significant uptake in cells expressing this transporter. For example, studies using radiolabeled versions of AFM showed enhanced accumulation in LAT1-positive tumor cells compared to normal cells, suggesting its potential as a tumor imaging agent .

In Vivo Studies

In vivo biodistribution studies have shown that AFM accumulates preferentially in tumor tissues. The tumor-to-normal brain ratios were reported to be significantly high (up to 115:1), indicating its utility in targeting malignant tissues while minimizing exposure to healthy cells .

Case Study 1: Tumor Imaging

A study utilized AFM labeled with fluorine-18 for positron emission tomography (PET) imaging. The results indicated that AFM could effectively delineate LAT1-expressing tumors from surrounding healthy tissue, providing a non-invasive imaging modality for cancer diagnosis .

Case Study 2: Therapeutic Applications

Research has explored the use of AFM in combination with other therapeutic agents to enhance treatment efficacy in cancers that overexpress LAT1. The synergistic effects observed suggest that AFM could potentially improve drug delivery to tumors while reducing systemic toxicity .

Comparative Analysis

| Compound | Affinity for LAT1 | Tumor Uptake Ratio | Application |

|---|---|---|---|

| 2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid | High | Up to 115:1 | Imaging & Therapy |

| Other Amino Acids (e.g., MeAIB) | Moderate | Varied | Limited |

特性

IUPAC Name |

2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7;/h2-5H,6,12H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTAAZCQJVQKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。